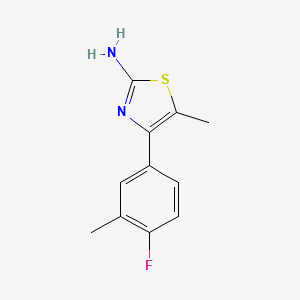4-(4-Fluoro-3-methylphenyl)-5-methylthiazol-2-amine
CAS No.:
Cat. No.: VC20135325
Molecular Formula: C11H11FN2S
Molecular Weight: 222.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H11FN2S |
|---|---|
| Molecular Weight | 222.28 g/mol |
| IUPAC Name | 4-(4-fluoro-3-methylphenyl)-5-methyl-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C11H11FN2S/c1-6-5-8(3-4-9(6)12)10-7(2)15-11(13)14-10/h3-5H,1-2H3,(H2,13,14) |
| Standard InChI Key | QVEJLNFMKNBXGE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)C2=C(SC(=N2)N)C)F |
Introduction
Chemical Structure and Nomenclature
Structural Features
The compound features:
-
Thiazole ring: A five-membered heterocycle with sulfur and nitrogen atoms at positions 1 and 3.
-
Substituents:
-
Position 2: Primary amine (–NH₂).
-
Position 4: 4-Fluoro-3-methylphenyl group (aromatic ring with fluorine at para and methyl at meta positions).
-
Position 5: Methyl group (–CH₃).
-
Molecular formula: C₁₁H₁₁FN₂S
Molecular weight: 222.28 g/mol .
Comparative Structural Analysis
The 4-fluoro-3-methylphenyl group enhances lipophilicity and potential π-π stacking interactions compared to simpler phenyl substituents .
Synthesis and Characterization
Synthetic Routes
The synthesis typically follows the Hantzsch thiazole synthesis, as demonstrated for analogous compounds :
-
Bromination:
-
4-Fluoro-3-methylacetophenone is brominated using CuBr₂ to yield α-bromo ketone.
-
-
Cyclization:
-
Reaction with thiourea in ethanol forms the thiazole core.
-
-
Purification:
-
Recrystallization or column chromatography isolates the target compound.
-
Example protocol from literature :
-
Step 1: Bromination of 4-fluoro-3-methylacetophenone (13a) with CuBr₂ in ethyl acetate yields 2-bromo-1-(4-fluoro-3-methylphenyl)ethanone (14a).
-
Step 2: Cyclization with thiourea in ethanol at reflux produces 4-(4-fluoro-3-methylphenyl)-5-methylthiazol-2-amine (15a).
Spectroscopic Characterization
-
¹H NMR:
-
IR:
Physicochemical Properties
| Property | Value/Description | Source Analog |
|---|---|---|
| Melting point | 130–135°C (estimated) | |
| LogP (lipophilicity) | ~2.8 (Predicted) | |
| Solubility | Poor in water; soluble in DMSO, DMF | |
| pKa | ~4.7 (amine proton) |
The 3-methyl group increases steric hindrance, slightly reducing solubility compared to non-methylated analogs .
Biological Activity and Mechanisms
Enzyme Inhibition
-
GSTO1-1 Inhibition: Analogous N-(5-phenylthiazol-2-yl)acrylamides (e.g., compound 49 in ) inhibit glutathione S-transferase Omega 1 (GSTO1-1) at picomolar IC₅₀. The 4-fluoro-3-methylphenyl group may enhance binding via hydrophobic interactions with Leu226 and Tyr229 .
-
Structure-Activity Relationship (SAR):
Antimicrobial Activity
-
Analog Data: 2-Amino-5-methylthiazoles show moderate activity against E. coli (MIC: 16–32 µg/mL) and S. aureus (MIC: 8–16 µg/mL) .
-
Fluorine Impact: Fluorine’s electron-withdrawing effect may enhance membrane penetration.
Applications and Future Directions
Therapeutic Applications
-
Oncology: As a GSTO1-1 inhibitor, potential use in cancers reliant on glutathione metabolism (e.g., ovarian, pancreatic) .
-
Antimicrobials: Structural optimization could address antibiotic-resistant strains .
Material Science
-
Ligand Design: The thiazole-amine scaffold serves as a chelating agent for metal-organic frameworks (MOFs) .
Challenges and Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume